molecular formula C10H12N4O2 B14863721 (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine

Cat. No.: B14863721
M. Wt: 220.23 g/mol
InChI Key: WVNDIUCHUWSONN-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is a compound with a unique structure that combines a methoxymethyl group, an oxadiazole ring, and a pyridine ring

Preparation Methods

The synthesis of (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the oxadiazole ring with methoxymethyl chloride in the presence of a base.

    Attachment of the pyridine ring: The final step involves the coupling of the methoxymethyl-oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can be compared with other similar compounds, such as:

    (5-(Methoxymethyl)pyridin-2-yl)methanamine: This compound lacks the oxadiazole ring, making it less versatile in certain chemical reactions.

    (5-Methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine: This compound has a methyl group instead of a methoxymethyl group, which can affect its reactivity and interactions with biological targets.

    (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine: This compound lacks the pyridine ring, which can limit its applications in certain fields.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-pyridin-2-ylmethanamine

InChI

InChI=1S/C10H12N4O2/c1-15-6-8-13-10(14-16-8)9(11)7-4-2-3-5-12-7/h2-5,9H,6,11H2,1H3

InChI Key

WVNDIUCHUWSONN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C(C2=CC=CC=N2)N

Origin of Product

United States

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